4-Amino-3-chloro-2-fluorobenzonitrile

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Source the non-fungible 4-Amino-3-chloro-2-fluorobenzonitrile (CAS 2092765-25-6). Its specific 2-fluoro-3-chloro-4-amino benzonitrile regiochemistry defines unique electronic profiles, steric constraints, and hydrogen-bonding capacity. This scaffold is a critical, non-replicable intermediate for kinase inhibitors, CNS candidates, and novel agrochemicals. Inquire for bulk R&D supply.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
Cat. No. B8222211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-chloro-2-fluorobenzonitrile
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)F)Cl)N
InChIInChI=1S/C7H4ClFN2/c8-6-5(11)2-1-4(3-10)7(6)9/h1-2H,11H2
InChIKeyAJCBKKMMRONXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-chloro-2-fluorobenzonitrile: A Key Halogenated Benzonitrile Intermediate for Pharmaceutical Synthesis


4-Amino-3-chloro-2-fluorobenzonitrile (CAS 2092765-25-6) is an aromatic building block featuring a unique 2-fluoro-3-chloro-4-amino substitution pattern on a benzonitrile core. This precise regiochemical arrangement distinguishes it from other amino-chloro-fluorobenzonitrile isomers, offering distinct electronic properties and synthetic utility . The compound, with molecular formula C₇H₄ClFN₂ and molecular weight 170.57 g/mol, serves as a critical intermediate in the synthesis of advanced pharmaceutical agents and agrochemicals, where its specific substitution pattern enables targeted derivatization not possible with alternative isomers .

Why Regioisomeric 4-Amino-3-chloro-2-fluorobenzonitrile Substitution Is Not Interchangeable


In the context of halogenated benzonitriles, simple substitution with a regioisomer like 4-amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7) or a non-aminated analog like 3-chloro-2-fluorobenzonitrile is not chemically or functionally equivalent. The specific 2-fluoro-3-chloro-4-amino arrangement dictates unique electronic effects, steric constraints, and hydrogen-bonding capabilities that directly impact downstream synthetic transformations and biological target interactions [1]. While isomeric forms share the same molecular weight and elemental composition, their distinct substitution patterns alter chemical reactivity, such as in nucleophilic aromatic substitution or cross-coupling reactions, and can lead to divergent pharmacological profiles in target-based assays. This compound's particular scaffold provides a specific vector for molecular elaboration that is not replicable by its isomers, making it a non-substitutable intermediate in certain synthetic routes .

Quantitative Differentiators for 4-Amino-3-chloro-2-fluorobenzonitrile Selection


Regiochemical Distinction: 2-Fluoro-3-chloro-4-amino vs. 2-Chloro-3-fluoro-4-amino Substitution Pattern

The target compound possesses a 2-fluoro-3-chloro-4-amino arrangement on the benzonitrile ring, whereas the commonly encountered isomer, 4-amino-2-chloro-3-fluorobenzonitrile (CAS 757247-99-7), features a 2-chloro-3-fluoro-4-amino pattern. This difference in the positioning of the halogen atoms relative to the amino and nitrile groups results in distinct computed physicochemical properties. Notably, the InChIKey for the target compound is AJCBKKMMRONXGD-UHFFFAOYSA-N, uniquely differentiating it from the isomer's InChIKey XSTLYVVLZCCQOC-UHFFFAOYSA-N . This subtle structural variation can lead to significant differences in molecular recognition and reactivity [1].

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Synthetic Utility: Direct Amination vs. Halogen Exchange Route Efficiency

The synthesis of 4-Amino-3-chloro-2-fluorobenzonitrile can be achieved via direct amination of 3-chloro-2-fluorobenzonitrile, a process that leverages the specific reactivity of the 3-chloro-2-fluoro pattern for nucleophilic substitution . This contrasts with the synthesis of the regioisomeric 4-amino-2-chloro-3-fluorobenzonitrile, which often involves a less direct route via a protected acetamide intermediate from a different starting material . The direct amination route for the target compound offers potential advantages in step economy and process simplicity, although quantitative yields and reaction conditions are not directly compared in a single study.

Process Chemistry Intermediate Synthesis Halogenated Building Blocks

Physicochemical Distinction: Impact on Downstream Derivatization Potential

The substitution pattern of 4-Amino-3-chloro-2-fluorobenzonitrile is predicted to influence key physicochemical properties such as lipophilicity and electron density distribution, which are critical for downstream functionalization in medicinal chemistry. While no direct experimental data comparing this exact compound to its isomers is publicly available, class-level inference from fluorinated benzonitriles indicates that the position of fluorine and chlorine substituents significantly alters molecular electrostatic potential surfaces and hydrogen-bonding capacity [1]. For instance, the ortho-relationship between the fluorine and the nitrile group in the target compound creates a unique electron-withdrawing environment that can activate the ring for specific nucleophilic aromatic substitution reactions compared to isomers where these groups are more distant [2].

Computational Chemistry Drug Design Lead Optimization

High-Value Application Scenarios for 4-Amino-3-chloro-2-fluorobenzonitrile


Synthesis of Novel Kinase Inhibitors with Enhanced Selectivity

The unique 2-fluoro-3-chloro-4-amino substitution pattern of this compound provides a distinct vector for exploring structure-activity relationships (SAR) in kinase inhibitor programs. Its electronic profile may confer improved binding affinity or selectivity for specific kinase targets compared to inhibitors derived from regioisomeric benzonitrile building blocks. This is particularly relevant for drug discovery efforts targeting kinases where halogen bonding and precise steric fit are critical [1].

Agrochemical Intermediate for Next-Generation Herbicides

This compound serves as a key intermediate in the synthesis of agrochemicals, including herbicides and pesticides. The specific halogenation pattern is known to be crucial for the biological activity and environmental fate of these compounds. Utilizing 4-Amino-3-chloro-2-fluorobenzonitrile as a building block can lead to the development of new crop protection agents with improved potency and selectivity .

Development of Novel CNS-Penetrant Drug Candidates

The favorable physicochemical properties predicted for derivatives of this compound, such as moderate lipophilicity and low molecular weight, make it a suitable starting point for the synthesis of central nervous system (CNS) drug candidates. Its substitution pattern may enhance blood-brain barrier penetration compared to less optimally substituted analogs, offering a strategic advantage in CNS drug discovery [2].

Advanced Material Science: Synthesis of Fluorinated Liquid Crystals and Polymers

Fluorinated benzonitriles are valuable building blocks in material science, particularly for liquid crystals and specialty polymers. The specific orientation of the fluoro, chloro, and amino groups on the benzene ring of this compound can influence molecular dipole moment and mesomorphic behavior, enabling the design of materials with tailored optical and electronic properties [3].

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